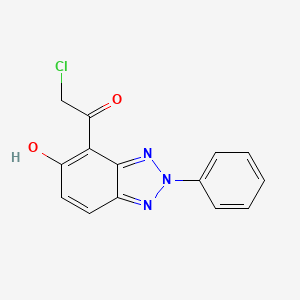![molecular formula C13H16F3NO2 B14186551 L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]- CAS No. 875272-76-7](/img/structure/B14186551.png)
L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]- is a derivative of the essential amino acid L-Valine This compound is characterized by the presence of a trifluoromethyl group and a phenylethyl group attached to the nitrogen atom of the valine molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]- typically involves the reaction of L-Valine with 2,2,2-trifluoro-1-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an organic solvent such as dichloromethane at room temperature, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in modulating enzyme activity and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity
作用機序
The mechanism of action of L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The phenylethyl group can contribute to the compound’s hydrophobic interactions, further stabilizing the binding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
L-Valine: The parent amino acid, essential for protein synthesis and metabolic functions.
L-Leucine: Another branched-chain amino acid with similar metabolic roles.
L-Isoleucine: Similar in structure and function to L-Valine and L-Leucine.
Uniqueness
L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]- is unique due to the presence of the trifluoromethyl and phenylethyl groups, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and specificity towards molecular targets, making it a valuable tool in scientific research and industrial applications .
特性
CAS番号 |
875272-76-7 |
|---|---|
分子式 |
C13H16F3NO2 |
分子量 |
275.27 g/mol |
IUPAC名 |
(2S)-3-methyl-2-[[(1R)-2,2,2-trifluoro-1-phenylethyl]amino]butanoic acid |
InChI |
InChI=1S/C13H16F3NO2/c1-8(2)10(12(18)19)17-11(13(14,15)16)9-6-4-3-5-7-9/h3-8,10-11,17H,1-2H3,(H,18,19)/t10-,11+/m0/s1 |
InChIキー |
PIIIODYMJKDDQP-WDEREUQCSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)O)N[C@H](C1=CC=CC=C1)C(F)(F)F |
正規SMILES |
CC(C)C(C(=O)O)NC(C1=CC=CC=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-](/img/structure/B14186469.png)
![6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14186484.png)
![1,1'-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene](/img/structure/B14186490.png)


![5,5'-(1,4-Phenylene)bis[2-(6-bromohexyl)-2H-tetrazole]](/img/structure/B14186514.png)
![N-(2-Ethylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186519.png)



![5-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-amine](/img/structure/B14186536.png)


![[4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane](/img/structure/B14186550.png)
